molecular formula C6H11ClO B180157 1-(3-chloropropyl)cyclopropan-1-ol CAS No. 174790-32-0

1-(3-chloropropyl)cyclopropan-1-ol

Cat. No.: B180157
CAS No.: 174790-32-0
M. Wt: 134.6 g/mol
InChI Key: PACSUMUBOSJKCI-UHFFFAOYSA-N
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Description

1-(3-chloropropyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H11ClO It is a cyclopropanol derivative where a chloropropyl group is attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-chloropropyl)cyclopropan-1-ol can be synthesized through the cyclopropanation of ethyl 4-chlorobutanoate. The general procedure involves the use of titanium(IV) isopropoxide as a catalyst and ethylmagnesium bromide (EtMgBr) as a reagent. The reaction is carried out in diethyl ether at room temperature, followed by hydrolysis with cold 10% sulfuric acid solution. The product is then extracted with ether and purified using short-column silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 1-(3-Propyl)cyclopropanol.

    Substitution: Formation of 1-(3-Hydroxypropyl)cyclopropanol or 1-(3-Aminopropyl)cyclopropanol.

Scientific Research Applications

1-(3-chloropropyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a cyclopropane ring.

    1-(4-Chlorobutyl)cyclopropanol: Similar but has a butyl group instead of a propyl group.

    1-(3-Chloropropyl)cyclohexanol: Similar but contains a cyclohexane ring instead of a cyclopropane ring.

Uniqueness

1-(3-chloropropyl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs. The strained three-membered ring structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

174790-32-0

Molecular Formula

C6H11ClO

Molecular Weight

134.6 g/mol

IUPAC Name

1-(3-chloropropyl)cyclopropan-1-ol

InChI

InChI=1S/C6H11ClO/c7-5-1-2-6(8)3-4-6/h8H,1-5H2

InChI Key

PACSUMUBOSJKCI-UHFFFAOYSA-N

SMILES

C1CC1(CCCCl)O

Canonical SMILES

C1CC1(CCCCl)O

Origin of Product

United States

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